molecular formula C10H10F2O3 B8424490 2-(2,4-Difluorophenyl)ethoxyacetic acid CAS No. 81228-10-6

2-(2,4-Difluorophenyl)ethoxyacetic acid

Cat. No.: B8424490
CAS No.: 81228-10-6
M. Wt: 216.18 g/mol
InChI Key: ZJQHVDQTMYIWIG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)ethoxyacetic acid is a fluorinated acetic acid derivative characterized by a 2,4-difluorophenyl group attached to an ethoxy (–OCH₂CH₂–) chain, which is further linked to the carboxylic acid moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents and the flexibility of the ethoxy spacer. The compound’s molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 234.18 g/mol (calculated).

The synthesis of related difluorophenylacetic acid derivatives often involves coupling reactions, as seen in the preparation of tert-butyl (2-(2,4-difluorophenyl)acetoxy)carbamate via DCC-mediated esterification (89% yield) .

Properties

CAS No.

81228-10-6

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-[2-(2,4-difluorophenyl)ethoxy]acetic acid

InChI

InChI=1S/C10H10F2O3/c11-8-2-1-7(9(12)5-8)3-4-15-6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

ZJQHVDQTMYIWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CCOCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(2,4-difluorophenyl)ethoxyacetic acid with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications References
This compound Not specified C₁₀H₁₀F₂O₃ 234.18 Ethoxy linker, carboxylic acid, 2,4-difluorophenyl Potential intermediate in drug synthesis
2-(2,4-Difluoro-5-methylphenyl)acetic acid 367955-02-0 C₉H₈F₂O₂ 186.16 Methyl substituent at phenyl C5, no ethoxy spacer Increased steric hindrance
(2,4-Difluorophenyl)(difluoro)acetic acid Not specified C₈H₆F₄O₂ 218.13 Two additional fluorine atoms on the acetic acid moiety Enhanced lipophilicity
[1,1'-Biphenyl]-3-acetic acid, 2',4'-difluoro- 866108-79-4 C₁₄H₁₀F₂O₂ 248.23 Biphenyl core with difluorophenyl at C2' and C4' Rigid aromatic structure
2-[[(2,4-Difluorophenyl)methyl]amino]-2-oxo-acetic acid 1248263-78-6 C₉H₇F₂N O₃ 215.15 Amide linkage replacing ethoxy, oxo group Potential protease inhibitor scaffold

Physicochemical and Reactivity Differences

Lipophilicity: The ethoxy chain in this compound likely increases solubility in polar solvents compared to non-ethoxy analogs like 2-(2,4-difluoro-5-methylphenyl)acetic acid. However, (2,4-difluorophenyl)(difluoro)acetic acid (C₈H₆F₄O₂) exhibits higher lipophilicity due to additional fluorine atoms .

Synthetic Flexibility : Compounds with ethoxy or carbamate groups (e.g., tert-butyl derivatives ) enable further functionalization, whereas rigid biphenyl structures (e.g., [1,1'-biphenyl]-3-acetic acid ) limit conformational flexibility.

Biological Interactions : The oxo-acetic acid derivative (CAS 1248263-78-6) with an amide linkage may exhibit hydrogen-bonding capabilities distinct from the carboxylic acid group in the target compound .

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